N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide
CAS No.: 1903286-56-5
Cat. No.: VC6254062
Molecular Formula: C17H16N4O4
Molecular Weight: 340.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903286-56-5 |
|---|---|
| Molecular Formula | C17H16N4O4 |
| Molecular Weight | 340.339 |
| IUPAC Name | N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C17H16N4O4/c1-23-13-5-3-2-4-11(13)17(22)18-9-15-19-16(21-25-15)12-8-14(24-20-12)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) |
| Standard InChI Key | KPZFNNJFTYCATJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Introduction
Chemical Structure and Structural Relationships
The molecular architecture of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide (molecular formula: ) features three key components:
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A 2-methoxybenzamide core, which serves as the acylated aromatic backbone.
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A 1,2,4-oxadiazole ring linked to the benzamide via a methylene bridge.
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A 5-cyclopropylisoxazol-3-yl substituent attached to the oxadiazole ring.
This arrangement places the compound within a broader class of benzamide derivatives modified with nitrogen- and oxygen-containing heterocycles. For example, patents such as US10130619B2 describe structurally analogous compounds where thiadiazole rings replace the oxadiazole moiety, and pyridine or imidazole groups substitute for the isoxazole unit. Such substitutions are known to influence bioactivity, particularly in targeting enzymes like NADPH oxidase .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The synthesis of this compound likely proceeds through modular coupling of pre-formed heterocyclic subunits:
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Isoxazole Synthesis: The 5-cyclopropylisoxazole moiety can be synthesized via cyclocondensation of cyclopropanecarbonitrile derivatives with hydroxylamine, followed by functionalization.
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Oxadiazole Formation: The 1,2,4-oxadiazole ring is typically constructed using nitrile oxide intermediates reacting with amidoximes under thermal or microwave-assisted conditions.
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Benzamide Coupling: The final assembly involves amide bond formation between the oxadiazole-methylamine intermediate and 2-methoxybenzoic acid, mediated by coupling reagents such as EDC/HOBt.
Key Synthetic Considerations
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Regioselectivity: The positioning of substituents on the oxadiazole and isoxazole rings requires precise control to avoid regioisomeric byproducts.
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Stability: The cyclopropyl group on the isoxazole may introduce steric strain, necessitating mild reaction conditions to prevent ring opening .
Analytical Characterization
Chromatographic Methods
The quantification of structurally related compounds, such as U-78875, employs high-performance liquid chromatography (HPLC) with solid-phase extraction (SPE), achieving sensitivity down to 2 ng/mL . Applying similar methodologies to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide would require:
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Column: C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm).
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Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid.
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Detection: UV absorbance at 254 nm or mass spectrometry for enhanced specificity .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at ~1680 cm (amide I band) and at ~1250 cm (isoxazole).
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NMR: NMR would show singlet peaks for the cyclopropyl group (~0.5–1.5 ppm) and methoxy protons (~3.8 ppm) .
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
Cyclopropyl groups are generally metabolically inert, but the isoxazole ring may undergo oxidative cleavage by cytochrome P450 enzymes, necessitating prodrug strategies for improved bioavailability .
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